molecular formula C17H14Br4O B11536815 1,2,4,5-Tetrabromo-1,5-diphenyl-3-pentanone CAS No. 19922-77-1

1,2,4,5-Tetrabromo-1,5-diphenyl-3-pentanone

Cat. No.: B11536815
CAS No.: 19922-77-1
M. Wt: 553.9 g/mol
InChI Key: YQZQHNNMRZCOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5-Tetrabromo-1,5-diphenyl-3-pentanone is an organic compound with the molecular formula C17H14Br4O It is characterized by the presence of four bromine atoms and two phenyl groups attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,5-Tetrabromo-1,5-diphenyl-3-pentanone can be synthesized through a multi-step process involving the bromination of 1,5-diphenyl-3-pentanone. The typical synthetic route includes:

    Bromination of 1,5-diphenyl-3-pentanone: This step involves the addition of bromine (Br2) to 1,5-diphenyl-3-pentanone in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at room temperature.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: Using industrial reactors, the bromination reaction is scaled up, ensuring proper mixing and temperature control.

    Purification and isolation: Industrial purification methods such as distillation, crystallization, and filtration are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrabromo-1,5-diphenyl-3-pentanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding alcohols or hydrocarbons.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., NaOH, NH3) in polar solvents like water or ethanol.

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted phenylpentanones.

    Reduction: Formation of alcohols or hydrocarbons.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Flame Retardancy in Polymers

One of the primary applications of 1,2,4,5-tetrabromo-1,5-diphenyl-3-pentanone is as a flame retardant in polymer compositions. The compound's high bromine content provides effective flame-retardant properties, which are critical in materials used for construction and electronics.

  • Case Study : A patent describes self-extinguishing polymer compositions that incorporate this compound to enhance fire safety in various applications. The addition of brominated compounds like this compound significantly reduces flammability and smoke generation during combustion .

Synthesis of Functional Materials

This compound is also utilized in the synthesis of various functional materials due to its unique chemical structure. Its reactivity allows it to participate in diverse chemical reactions, making it valuable for developing new materials with specific properties.

  • Example : Research has shown that brominated ketones can undergo nucleophilic substitutions and cyclization reactions to yield novel compounds with potential applications in organic electronics and photonic devices.

Biomedical Applications

Emerging studies suggest potential biomedical applications for this compound due to its structural similarities to bioactive compounds. Preliminary research indicates that brominated compounds can exhibit antimicrobial properties.

  • Research Findings : Investigations into the antimicrobial activity of brominated ketones have shown promising results against various pathogens. This opens avenues for further exploration into their use as antimicrobial agents or in drug formulations .

Mechanism of Action

The mechanism of action of 1,2,4,5-tetrabromo-1,5-diphenyl-3-pentanone involves its interaction with molecular targets such as enzymes, receptors, or DNA. The bromine atoms and phenyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrabromo-3-pentanone: Lacks the phenyl groups, making it less hydrophobic and potentially less biologically active.

    1,2,4,5-Tetrabromo-1,5-diphenyl-2-pentanone: Differing in the position of bromine atoms, which can affect its reactivity and biological activity.

    1,2,4,5-Tetrabromo-1,5-diphenyl-3-hexanone: Longer carbon chain, potentially altering its physical properties and reactivity.

Uniqueness

1,2,4,5-Tetrabromo-1,5-diphenyl-3-pentanone is unique due to its specific arrangement of bromine atoms and phenyl groups, which confer distinct chemical and biological properties

Biological Activity

1,2,4,5-Tetrabromo-1,5-diphenyl-3-pentanone is a halogenated organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

The compound has the molecular formula C17H14Br4O and a molecular weight of 485.81 g/mol. Its structure includes multiple bromine atoms which contribute to its chemical reactivity and biological activity.

Synthesis

This compound can be synthesized through bromination of 1,5-diphenyl-3-pentanone under controlled conditions. The process typically involves:

  • Bromination : The compound is treated with bromine in a solvent such as acetic acid.
  • Purification : The product is purified using techniques like recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Activity : In vitro tests demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus.
  • Fungal Activity : It also showed antifungal properties against Candida albicans.

Insecticidal Activity

The compound has been identified as an effective insecticide. Its mechanism involves the inhibition of acetylcholinesterase (AChE), which disrupts neurotransmission in insects. This property makes it a candidate for eco-friendly pest management strategies.

Insect Species AChE Inhibition (%) LC50 (mg/L)
Aphis gossypii8515
Spodoptera frugiperda7820
Tribolium castaneum9010

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines by activating caspase pathways.

Case Studies

A notable study published in a peer-reviewed journal explored the effects of this compound on human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers after treatment with varying concentrations of the compound.

Toxicological Assessment

While the biological activities are promising, toxicological assessments are crucial for understanding safety profiles. Studies have indicated that high concentrations may lead to cytotoxic effects in mammalian cells. Further research is needed to determine safe usage levels.

Properties

CAS No.

19922-77-1

Molecular Formula

C17H14Br4O

Molecular Weight

553.9 g/mol

IUPAC Name

1,2,4,5-tetrabromo-1,5-diphenylpentan-3-one

InChI

InChI=1S/C17H14Br4O/c18-13(11-7-3-1-4-8-11)15(20)17(22)16(21)14(19)12-9-5-2-6-10-12/h1-10,13-16H

InChI Key

YQZQHNNMRZCOOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)C(C(C2=CC=CC=C2)Br)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.